molecular formula C11H13NO4 B011584 4-Tert-butyl-2-nitrobenzoic acid CAS No. 103797-19-9

4-Tert-butyl-2-nitrobenzoic acid

Cat. No.: B011584
CAS No.: 103797-19-9
M. Wt: 223.22 g/mol
InChI Key: WVADEHDXGNQZNV-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-nitrobenzoic acid is an organic compound with the molecular formula C11H13NO4 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a tert-butyl group, and the hydrogen atom at the second position is replaced by a nitro group

Scientific Research Applications

4-Tert-butyl-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound and its derivatives can be used in the development of probes for biological studies, particularly in the investigation of enzyme activities and metabolic pathways.

    Medicine: Research into the pharmacological properties of its derivatives may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Target of Action

The primary targets of 4-Tert-butyl-2-nitrobenzoic acid are proteins with cysteine residues . The compound can attach to these residues, forming a tert-butyl group . This modification can significantly alter the protein’s function, providing a means of studying large biomolecular assemblies .

Mode of Action

This compound interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom is removed from the benzylic position of the compound, resulting in a resonance-stabilized radical . This radical can then react with other molecules, leading to various downstream effects .

Biochemical Pathways

The compound’s action primarily affects the pathways involving the proteins it targets . For example, in the case of synaptotagmin-1 and complexin-1, two proteins involved in neurotransmitter release, the attachment of the tert-butyl group can influence the proteins’ interactions with other components of the presynaptic complex . This can, in turn, affect the overall process of neurotransmitter release .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific proteins it targets. For instance, when the compound targets synaptotagmin-1 and complexin-1, it can influence the formation of presynaptic complexes, potentially affecting the efficiency of neurotransmitter release .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactive species can affect the compound’s reactivity . Additionally, factors such as pH and temperature can influence the compound’s stability and the rate at which it reacts with its targets .

Safety and Hazards

4-Tert-butyl-2-nitrobenzoic acid is moderately toxic by ingestion and can cause skin irritation and serious eye irritation . It is also combustible when exposed to heat or flame and incompatible with oxidizing materials . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

The future directions for the use of 4-Tert-butyl-2-nitrobenzoic acid could involve further exploration of its potential applications in various fields. For instance, its use as a probe for NMR studies of macromolecular complexes suggests potential applications in biochemical research . Additionally, its role as a modifier for alkyd resins and a polymerization regulator for polyesters suggests potential industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-nitrobenzoic acid typically involves the nitration of 4-tert-butylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at a controlled temperature to ensure the selective nitration at the ortho position relative to the carboxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction conditions such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Esterification: The carboxyl group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Esterification: Alcohols with sulfuric acid or other acid catalysts.

Major Products:

    Reduction: 4-tert-butyl-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

    Esterification: 4-tert-butyl-2-nitrobenzoate esters.

Comparison with Similar Compounds

    4-Tert-butylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzoic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    4-Nitrobenzoic acid: Has the nitro group at the para position, leading to different reactivity and applications.

Uniqueness: 4-Tert-butyl-2-nitrobenzoic acid is unique due to the combination of the electron-withdrawing nitro group and the bulky tert-butyl group. This combination imparts distinct chemical properties, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

4-tert-butyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)7-4-5-8(10(13)14)9(6-7)12(15)16/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVADEHDXGNQZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292749
Record name 4-tert-butyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103797-19-9
Record name 4-tert-butyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tert-Butyl-1-ethynyl-2-nitro-benzene (1.662 g, 8.176 mmol) was dissolved in 20 mL carban tetrachloride, 20 mL acetonitrile, and 40 mL water. Periodic acid (9.322 g, 40.89 mmol) was added followed by ruthenium(III)chloride hydrate (85 mg, 0.41 mmol). After stirring of 90 minutes, the resulting mixture was diluted with water and extracted with three portions of dichloromethane. The combined dichloromethane layers wee dried over anhydrous MgSO4, and concentrated in vacuo to yield 4-tert-Butyl-2-nitro-benzoic acid (1.924 g, 86.19 mmol).
Quantity
1.662 g
Type
reactant
Reaction Step One
Name
carban tetrachloride
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
9.322 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
85 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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